1H-Perfluorodecane

概要

説明

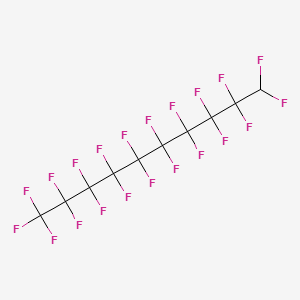

It is characterized by its high molecular weight of 520.0814 g/mol and its unique structure, where all hydrogen atoms in the decane backbone are replaced by fluorine atoms, except for one hydrogen atom . This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their exceptional stability and resistance to degradation .

準備方法

1H-Perfluorodecane can be synthesized through various methods, including:

Electrospray Ionization: This method involves the ionization of perfluorinated compounds in a solvent, followed by their separation and detection using mass spectrometry.

Radical Addition: A one-pot reaction where perfluorinated alkyl iodides are added to multi-layered graphene or single-walled carbon nanotubes.

Industrial production methods often involve the use of liquid chromatography and tandem mass spectrometry (LC/MS/MS) to ensure the purity and consistency of the compound .

化学反応の分析

Thermal Decomposition Pathways

1H-Perfluorodecane undergoes thermal degradation at elevated temperatures, primarily via radical-mediated mechanisms:

Key Reaction Steps

-

α-HF Elimination : At temperatures exceeding 750°C, the terminal hydrogen and fluorine atoms undergo elimination to form a perfluoroalkene intermediate (e.g., perfluoro-1-decene) and hydrogen fluoride (HF) .

-

CO/CO₂ Elimination : Subsequent cleavage of the α-lactone intermediate releases CO or CO₂, leading to chain-shortened perfluoroalkyl radicals (e.g., C₉F₁₇- ) .

-

Radical Recombination : CF₂ and CF₃ radicals recombine to form smaller fluorocarbons (e.g., C₂F₄, C₃F₆) .

Table 1: Thermal Decomposition Products and Conditions

| Temperature (°C) | Primary Products | Secondary Products |

|---|---|---|

| >750 | C₉F₁₇- , HF, CO₂ | C₂F₄, C₃F₆ |

| >800 | CF₂/CF₃ radicals, CO | Trifluoroacetyl fluoride |

Hydroxide-Mediated Defluorination

Under alkaline conditions, this compound participates in chain-shortening reactions:

Reaction Mechanism

-

Base-Induced Elimination : Sodium hydroxide abstracts the terminal hydrogen, forming a carbanion intermediate.

-

Fluoride Elimination : The intermediate eliminates fluoride to generate perfluoro-1-decene (C₁₀F₂₀).

-

Hydroxylation : The alkene undergoes barrierless hydroxylation, producing a perfluorodecanol derivative (C₁₀F₂₀OH), which further eliminates HF to form shorter-chain perfluorocarboxylic acids (PFCAs) .

Computational Insights

-

Activation energy for defluorination: 19.5 kcal/mol

-

Exothermicity of alkene hydroxylation: ΔG = -44.3 kcal/mol

Radical Fluorination and Stability

This compound demonstrates resistance to oxidation but reacts with high-energy radicals:

Notable Reactions

-

Fluorine Radical Attack : Reacts with - F radicals to form perfluoroalkyl fluorides (e.g., C₁₀F₂₂) .

-

Photolytic Degradation : UV exposure induces C–F bond cleavage, yielding perfluoroalkyl radicals (CₓF₂ₓ₊₁- ) .

Comparative Reactivity with Analogues

This compound shows slower reaction kinetics compared to partially hydrogenated perfluoroalkanes due to its near-complete fluorination:

Table 2: Reaction Rate Constants (k) at 40°C

| Compound | Defluorination Rate (k, s⁻¹) |

|---|---|

| This compound | 5.2 × 10⁻⁴ |

| 1H,1H-Perfluorooctane | 1.8 × 10⁻³ |

| Perfluorooctanoic acid | 3.6 × 10⁻² |

Environmental Degradation

While persistent under standard conditions, this compound mineralizes in specialized systems:

科学的研究の応用

Biotechnology Applications

1.1 Oxygenation in Cell Cultures

1H-Perfluorodecane and other perfluorocarbons are recognized for their ability to dissolve gases more efficiently than water. This characteristic is particularly beneficial in biotechnological applications, where oxygen supply is critical for cell cultures. Research indicates that perfluorocarbons can enhance the yields of biological cell cultures by providing a more effective means of oxygenation, thereby reducing mechanical damage typically associated with traditional methods .

1.2 Drug Delivery Systems

The unique properties of this compound make it a candidate for drug delivery systems. Its ability to form stable emulsions can facilitate the transport of hydrophobic drugs, improving bioavailability and therapeutic efficacy. Studies have shown that perfluorocarbons can be utilized as carriers for various pharmaceutical compounds, enhancing their solubility and stability .

Environmental Applications

2.1 Bioremediation

Due to its stability and resistance to degradation, this compound has been investigated for its potential use in bioremediation processes. Its unique properties allow it to act as a solvent for hydrophobic pollutants, aiding in the extraction and removal of contaminants from soil and water systems. Research has indicated that incorporating perfluorocarbons into bioremediation strategies can improve the efficiency of pollutant degradation .

2.2 Ecotoxicological Studies

Recent studies have focused on the ecotoxicological effects of this compound on aquatic organisms. For instance, research involving fathead minnows has demonstrated that exposure to this compound can lead to significant alterations in gene expression related to endocrine functions and lipid metabolism . These findings underscore the importance of understanding the ecological implications of PFAS compounds.

Materials Science Applications

3.1 Coatings and Surface Treatments

This compound is utilized in developing advanced coatings and surface treatments due to its hydrophobic properties. These coatings are applied in various industries, including aerospace and automotive, where resistance to water and oils is crucial. The application of perfluorinated compounds can enhance the durability and longevity of surfaces exposed to harsh environmental conditions .

3.2 Membrane Technologies

In materials science, this compound has been explored for use in membrane technologies, particularly in ultrafiltration processes. Its chemical stability allows for the development of membranes that can selectively filter out contaminants while maintaining high permeability rates . This application is particularly relevant in water treatment facilities aiming to remove PFAS from drinking water supplies.

Case Studies

作用機序

The mechanism of action of 1H-Perfluorodecane involves its interaction with various molecular targets and pathways. The strong carbon-fluorine bonds contribute to its stability and resistance to degradation . In radical reactions, the compound undergoes addition reactions facilitated by the formation of free radicals .

類似化合物との比較

1H-Perfluorodecane is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include:

Perfluorooctanoic Acid (PFOA): Known for its use in non-stick cookware and its environmental persistence.

Perfluorooctanesulfonic Acid (PFOS): Widely used in firefighting foams and stain repellents.

Perfluorodecanoic Acid (PFDA): Similar in structure but with different functional groups and applications.

These compounds share the characteristic stability and resistance to degradation due to the presence of multiple carbon-fluorine bonds .

Conclusion

This compound is a significant compound in the field of per- and polyfluoroalkyl substances, with diverse applications in environmental science, analytical chemistry, and material science. Its unique properties and stability make it a valuable subject of study for understanding the behavior and impact of PFAS compounds.

生物活性

1H-Perfluorodecane is a perfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological effects. PFAS compounds are characterized by their carbon-fluorine bonds, which confer stability and resistance to degradation. This article provides a comprehensive overview of the biological activity of this compound, with a focus on its effects on various biological systems, including toxicity pathways, transcriptomic changes, and biotransformation processes.

Chemical Structure and Properties

This compound is a fully fluorinated linear chain compound with the formula C10HPerF21. Its hydrophobic and lipophobic characteristics contribute to its persistence in the environment and bioaccumulation in living organisms.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its effects on cellular pathways, immune responses, and developmental processes. Notably, PFAS compounds, including this compound, have been linked to various health concerns due to their potential to disrupt endocrine function and induce toxicological effects.

Key Findings from Research

-

Toxicity and Transcriptomic Changes

- A study highlighted that exposure to various PFAS, including this compound, led to significant transcriptional changes in zebrafish embryos. Specifically, 3,715 differentially expressed genes (DEGs) were identified, indicating that these compounds can profoundly affect gene expression related to brain development and lipid metabolism .

- The study also noted that the effects varied based on the specific PFAS structure, suggesting that this compound may have unique modes of action compared to other PFAS .

-

Biotransformation Pathways

- Research indicated that this compound undergoes metabolic transformations in various species. For instance, in rats and rainbow trout, enzymatic cleavage of perfluoroalkyl substances resulted in metabolites such as perfluorooctylphosphonic acid (PFOPA) and 1H-perfluorooctane . The identification of these metabolites is crucial for understanding the compound's biological fate and potential toxicity.

-

Immunotoxicity

- A comprehensive evaluation of 147 PFAS compounds demonstrated that many exhibit immunotoxic effects. While specific data on this compound's immunotoxicity is limited, similar PFAS have shown significant impacts on immune function . This raises concerns about the potential for immune system disruption following exposure.

-

Case Studies

- In a notable case study involving rats exposed to perfluorododecanoic acid (PFDoA), which shares structural similarities with this compound, significant alterations in proteomic profiles were observed. These changes were linked to renal toxicity and disruptions in glucose and amino acid metabolism . Such findings suggest potential nephrotoxic effects associated with exposure to related PFAS compounds.

Data Summary

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNMEFYRPYNWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190951 | |

| Record name | 1-H-Perfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-97-3 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Heneicosafluorodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-H-Perflurodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-H-Perfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。